1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride

Physicochemical profiling ADME prediction Medicinal chemistry

This 1,1-disubstituted arylcyclopropylamine eliminates the cis/trans diastereomerism of 2-arylcyclopropanamines, ensuring stereochemical homogeneity for robust SAR. The ortho-bromo substituent serves as a pre-installed Suzuki/Buchwald-Hartwig handle, while the meta-methyl group tunes logP independently. Published SAR demonstrates ortho-substituted ACPAs achieve ~13× greater LSD1 potency than unsubstituted tranylcypromine. This compound is a high-priority candidate for head-to-head LSD1/MAO selectivity screening and parallel library synthesis.

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
Cat. No. B7451610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)C2(CC2)N.Cl
InChIInChI=1S/C10H12BrN.ClH/c1-7-2-3-9(11)8(6-7)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H
InChIKeyZHAKWHWGYMUYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride: Structural Identity and Procurement Baseline


1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride (CAS 2639419-62-6, free base CAS 1704090-73-2) is a synthetic arylcyclopropylamine (ACPA) derivative with molecular formula C10H13BrClN and a molecular weight of approximately 262.6 Da [1]. The compound features a cyclopropan-1-amine core directly attached to a phenyl ring bearing a bromine substituent at the 2-position and a methyl group at the 5-position . ACPAs constitute a privileged scaffold in medicinal chemistry, most notably as mechanism-based inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/MAO-B) [2]. This specific compound is currently offered by multiple chemical suppliers as a research-grade building block, with no published target-specific biological assay data identified in the peer-reviewed or patent literature as of the search date.

Why Generic Arylcyclopropylamine Substitution Fails for 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride


Arylcyclopropylamines cannot be treated as freely interchangeable commodities, because both the position and nature of aryl substituents profoundly modulate biochemical potency, target selectivity, and irreversible inhibition kinetics. The prototypical ACPA, trans-2-phenylcyclopropylamine (tranylcypromine, 2-PCPA), inhibits LSD1 with an IC50 of approximately 32 µM, whereas optimized ortho- or meta-substituted analogs in the Oryzon Genomics patent series achieve IC50 values of 1.9–2.5 µM—an improvement of more than one order of magnitude [1]. The m- and p-bromo analogs are documented to be more active than tranylcypromine in LSD1 enzyme assays, confirming that halogen substitution alone is a key potency driver [2]. The 2-bromo-5-methyl pattern present in the target compound combines an ortho-bromo substituent (steric and electronic modulation of the cyclopropane amine) with a meta-methyl group (logP tuning and potential metabolic shielding), yielding a substitution constellation not replicated by any single-position variant. Consequently, replacing this compound with an unsubstituted phenylcyclopropylamine, a para-bromo analog, or a regioisomeric cyclopropanamine (e.g., the 2-(2-bromo-5-methylphenyl)cyclopropan-1-amine isomer, CAS 2229203-17-0) would alter the steric, electronic, and physicochemical profile in ways that published SAR indicates will produce divergent biological outcomes. Quantitative evidence for the specific differentiation of the target compound relative to its closest analogs is summarized in Section 3, where available.

Quantitative Differentiation Evidence for 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride vs. Closest Analogs


Lipophilicity (cLogP) Comparison vs. Unsubstituted and Mono-Substituted Phenylcyclopropylamine Analogs

The calculated partition coefficient (cLogP) of 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine is 2.77 [1]. This value is approximately 1.3–1.5 log units higher than that of the unsubstituted parent 2-phenylcyclopropan-1-amine (tranylcypromine free base; cLogP ≈ 1.4) [2], reflecting the combined lipophilicity contributions of the ortho-bromine and meta-methyl substituents. This increased lipophilicity is expected to enhance passive membrane permeability while also potentially increasing plasma protein binding, representing a measurable differentiation parameter relevant to both in vitro assay design and in vivo pharmacokinetic optimization.

Physicochemical profiling ADME prediction Medicinal chemistry

Molecular Weight and Heavy Atom Count Differentiation from Simple Phenylcyclopropylamines

The free base of the target compound has a molecular weight of 226.11 Da (C10H12BrN) and contains 13 heavy atoms . This places it approximately 93 Da above tranylcypromine (133.19 Da, C9H11N) [1] and 45–50 Da above simple mono-halogenated phenylcyclopropylamines such as 1-(4-bromophenyl)cyclopropan-1-amine (C9H10BrN, ~212 Da). The molecular weight of 226 Da falls within the 'lead-like' space (MW ≤ 350) but above the 'fragment' space (MW ≤ 250), positioning the compound as a mid-sized lead-like scaffold with the bromine atom providing a synthetic handle for further elaboration via cross-coupling chemistry.

Lead-likeness Fragment-based drug design Physicochemical property filters

Class-Level LSD1 Inhibitory Potency Advantage of Ortho/Meta-Substituted ACPAs Over Tranylcypromine

Although no LSD1 IC50 value for the target compound itself has been reported in the public domain, the compound belongs to the ortho-substituted arylcyclopropylamine subclass for which robust class-level SAR data exist. In the Oryzon Genomics patent series, 2-substituted phenylcyclopropylamines achieve LSD1 IC50 values of 2.5 µM, compared to ~32 µM for the unsubstituted parent tranylcypromine—a ~13-fold potency gain [1]. Miyamura et al. (2016) independently confirm that m- and p-bromo-substituted ACPAs are more active than tranylcypromine in LSD1 enzyme assays [2]. The target compound's 2-bromo substituent places it within the ortho-substituted potency-enhanced subclass, and the additional 5-methyl group provides a further increment of lipophilicity (ΔcLogP ≈ +1.4) that, by analogy with SAR trends in the ACPA series, may translate to additional cellular potency gains. Confirmation requires prospective head-to-head assay of the target compound against tranylcypromine under standardized LSD1 inhibition conditions.

Epigenetics LSD1/KDM1A inhibition Cancer therapeutics

Regioisomeric Differentiation: 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine vs. 2-(2-Bromo-5-methylphenyl)cyclopropan-1-amine

The target compound (CAS 1704090-73-2 free base) bears the cyclopropanamine moiety directly at the 1-position of the cyclopropane ring, with the aryl group also at the 1-position, forming a geminal 1,1-disubstituted cyclopropane. Its regioisomer, 2-(2-bromo-5-methylphenyl)cyclopropan-1-amine (CAS 2229203-17-0), positions the aryl group at the cyclopropane 2-position, generating a vicinal 1,2-disubstituted cyclopropane with cis/trans stereochemistry. In the broader ACPA literature, the position of the aryl substituent on the cyclopropane ring fundamentally alters the geometry of the amine relative to the flavin cofactor in the LSD1 active site—1-arylcyclopropanamines orient the amine differently than 2-arylcyclopropanamines, which has been shown to affect both inhibitory potency and mechanism-based irreversible inactivation kinetics [1]. The 1,1-disubstituted architecture of the target compound eliminates the cis/trans stereochemical complexity present in the 1,2-regioisomer, offering a stereochemically homogeneous scaffold. No published head-to-head activity comparison between these two specific regioisomers exists.

Regioisomer selectivity Medicinal chemistry SAR Target engagement

Synthetic Versatility: Bromine as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The ortho-bromine atom in the target compound serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.), enabling late-stage diversification of the aryl ring without modifying the cyclopropanamine pharmacophore. The 2-bromo-5-methyl substitution pattern is synthetically non-trivial to access via direct electrophilic bromination of 3-methylphenylcyclopropylamine due to competing directing effects, making the preformed building block valuable. By contrast, the unsubstituted phenylcyclopropylamine (tranylcypromine) lacks a halogen handle and requires de novo functionalization via less predictable C-H activation or nitration-reduction sequences. The para-bromo analog (1-(4-bromophenyl)cyclopropan-1-amine) offers a cross-coupling handle but lacks the ortho-steric and meta-methyl electronic modulation provided by the 2-bromo-5-methyl pattern. No quantitative reaction yield comparison data across these analogs has been published.

Late-stage functionalization Cross-coupling chemistry Medicinal chemistry diversification

Priority Application Scenarios for 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride Based on Available Evidence


LSD1/KDM1A Inhibitor Lead Optimization: Ortho-Substituted ACPA Scaffold Expansion

The target compound is best deployed as a structurally differentiated building block in LSD1 inhibitor lead optimization programs. The class-level evidence demonstrates that ortho-substituted arylcyclopropylamines achieve approximately 13-fold greater LSD1 inhibitory potency than unsubstituted tranylcypromine (IC50 2.5 µM vs. 32 µM) [1]. The 2-bromo-5-methyl substitution pattern provides a unique combination of ortho steric bulk, halogen electronic effects, and meta-methyl lipophilicity (cLogP 2.77) [2] not available in mono-substituted analogs, making this compound a high-priority candidate for head-to-head screening against established ACPA series to probe unexplored SAR vectors.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in ACPA-Based Probe Synthesis

The ortho-bromine substituent serves as a pre-installed synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira coupling, enabling rapid parallel library synthesis without requiring de novo C-H activation chemistry. This is particularly valuable in chemical probe development programs where a common cyclopropanamine pharmacophore must be decorated with diverse aryl, heteroaryl, or amine substituents to interrogate LSD1/MAO selectivity determinants and cellular target engagement [1]. The 5-methyl group provides a fixed lipophilic anchor that is expected to influence cellular permeability independently of the coupling product at the 2-position.

Physicochemical Property Benchmarking for Blood-Brain Barrier Penetration Optimization in CNS-Targeted ACPA Programs

With a cLogP of 2.77 and a molecular weight of 226 Da (free base), the compound occupies a favorable CNS drug-like property space (cLogP 1–4; MW < 400) [1]. Its calculated lipophilicity is approximately 1.4 log units above tranylcypromine (cLogP ~1.4) [2], providing a measurable step-out in membrane permeability potential. CNS-targeted programs exploring ACPA-based LSD1 or MAO inhibitors for glioblastoma, neurodegenerative disease, or psychiatric indications can use this compound to empirically assess the relationship between incremental lipophilicity, brain penetration (Kp,uu), and target engagement, with tranylcypromine serving as the low-logP baseline comparator.

Stereochemically Homogeneous Scaffold for Fragment-Based and Structure-Guided Drug Design

Unlike 2-arylcyclopropanamines that introduce cis/trans diastereomerism and associated synthetic and analytical complexity, the 1,1-disubstituted cyclopropane architecture of the target compound is stereochemically homogeneous at the cyclopropane ring. This simplifies both synthetic scale-up (no chiral separation required) and crystallographic interpretation when co-crystallized with LSD1, MAO-A, or MAO-B [1]. The 2-bromo substituent can also serve as an anomalous scattering source for X-ray crystallography phasing, providing an auxiliary benefit in structural biology applications.

Quote Request

Request a Quote for 1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.